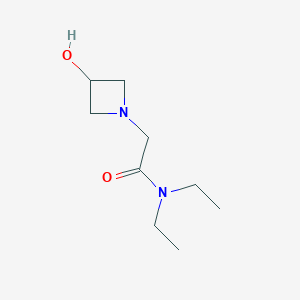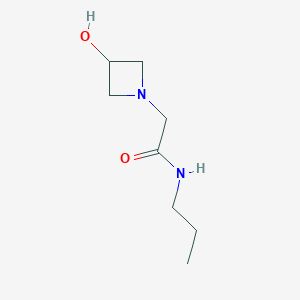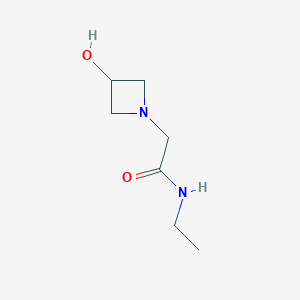
Potassium (3-ethoxyphenyl)trifluoroboranuide
Overview
Description
Potassium (3-ethoxyphenyl)trifluoroboranuide is a specialty chemical with the CAS number 1638533-83-1 . It is used in various applications including nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Synthesis Analysis
Potassium trifluoroborates, including this compound, are a special class of organoboron reagents. They offer several advantages over the corresponding boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Molecular Structure Analysis
The molecular formula of this compound is C8H9BF3KO . Its molecular weight is 228.0609696 . More detailed information about its structure can be obtained through NMR, HPLC/GC .Chemical Reactions Analysis
Potassium trifluoroborates, including this compound, have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be obtained through various methods including NMR, HPLC/GC . Detailed information about its properties such as melting point, boiling point, and density can be found in specialized databases .Scientific Research Applications
Alkali Metal Salts with Aryltrifluoroborate Anions
Aryltrifluoroborate (ArBF3) salts, which can include structures similar to Potassium (3-ethoxyphenyl)trifluoroboranuide, have been synthesized for novel alkali metal salts using a simple and safe process. These salts, including potassium variants, show interesting physicochemical characteristics, especially in their thermal properties, due to the weak interactions between alkali metal cations and ArBF3 anions. Such salts have lower melting points compared to traditional inorganic alkali halide salts, which contributes significantly to the advancement of molten salt chemistry, ionic liquid chemistry, and electrochemistry (Iwasaki et al., 2016).
Suzuki Cross-Coupling Reactions
The palladium-catalyzed Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates have been demonstrated to proceed readily, yielding good results. This highlights the utility of potassium aryltrifluoroborate and related compounds in facilitating organic synthesis processes. The use of potassium alkenyltrifluoroborates, which are air- and moisture-stable solids, enables indefinite storage and broadens the functional group tolerance in these reactions (Molander and Rivero, 2002).
Electrochemical Applications
Research into potassium cations' electrochemical reduction in potassium (meta-ethoxyphenyl)trifluoroborate molten salt at elevated temperatures opens up new avenues for the exploration of these compounds in electrochemical applications. This work suggests potential uses in battery technology and other areas where electrochemical properties of materials are critical (Iwasaki et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Potassium (3-ethoxyphenyl)trifluoroboranuide is a type of potassium organotrifluoroborate . These compounds are a special class of organoboron reagents . The primary targets of these compounds are typically carbon-based molecules, as they are often used in carbon-carbon bond forming reactions .
Mode of Action
This compound interacts with its targets through a process known as cross-coupling . This involves the compound acting as a nucleophilic partner, donating an electron pair to form a bond with an electrophilic carbon . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reaction it is involved in. It is known that these compounds are often used in suzuki–miyaura-type reactions . These reactions are a type of cross-coupling reaction that can result in the formation of biaryl compounds . The downstream effects of these reactions can vary widely, depending on the specific compounds involved.
Pharmacokinetics
It is known that potassium organotrifluoroborates, in general, are stable to air and moisture . This suggests that they may have good bioavailability, as they are likely to remain stable in the body.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, including biaryl compounds . The specific molecular and cellular effects of these compounds would depend on their structure and properties.
Action Environment
The action of this compound is influenced by several environmental factors. For example, these compounds are known to be moisture- and air-stable , suggesting that they can remain active in a variety of environments. They are also remarkably compliant with strong oxidative conditions , which may enhance their efficacy in certain reactions.
Biochemical Analysis
Biochemical Properties
Potassium (3-ethoxyphenyl)trifluoroboranuide plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound acts as a nucleophilic boronated coupling reagent, reacting with aryl halides in the presence of a catalyst or under thermal conditions . The interactions between this compound and biomolecules are primarily based on its ability to form stable boron-carbon bonds, which are crucial for the synthesis of complex organic molecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form stable boron-carbon bonds. This compound acts as a nucleophilic reagent, participating in Suzuki-Miyaura cross-coupling reactions with aryl halides . The formation of these bonds is facilitated by the presence of a catalyst, which promotes the reaction and ensures high selectivity and efficiency. Additionally, this compound can influence enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and reaction conditions. These interactions can lead to changes in gene expression and cellular metabolism, further highlighting the compound’s significance in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. This compound is known for its stability under various conditions, making it a reliable reagent for long-term studies Its degradation products and long-term effects on cellular function are still being investigated
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact on cellular function, while higher doses can lead to significant changes . At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is crucial to determine the optimal dosage for specific applications to minimize potential risks and maximize the compound’s benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s ability to form stable boron-carbon bonds makes it a valuable reagent in organic synthesis, where it can influence metabolic flux and metabolite levels . The specific metabolic pathways and enzymes that interact with this compound are still being studied, but its role in modulating biochemical processes is well-established.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s bioavailability and efficacy, making it essential to understand its transport mechanisms for effective application in biochemical research.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and optimizing its use in biochemical studies.
Properties
IUPAC Name |
potassium;(3-ethoxyphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c1-2-13-8-5-3-4-7(6-8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMPDCHYZDCWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)OCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[(4-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1468787.png)



![1-[4-(Dimethylamino)benzoyl]azetidin-3-ol](/img/structure/B1468795.png)
